7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound known for its significant antioxidant properties. This compound is primarily used in the rubber industry as an antioxidant to prevent the degradation of rubber products.
Preparation Methods
The synthesis of 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the chlorination of 2,2,4-trimethyl-1,2-dihydroquinoline. The process can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the 7-position. Industrial production methods often involve the use of metal-modified catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert it into tetrahydro derivatives, which have different chemical and physical properties.
Substitution: The chlorine atom can be substituted with other functional groups, leading to the formation of a wide range of derivatives with diverse applications. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is widely used as an antioxidant in the rubber industry to enhance the durability and lifespan of rubber products
Mechanism of Action
The mechanism of action of 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline involves its ability to scavenge free radicals and inhibit oxidative processes. This compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline include:
2,2,4-Trimethyl-1,2-dihydroquinoline: The parent compound, known for its antioxidant properties.
4-Hydroxy-2-quinolones: These compounds have diverse biological activities and are used in drug research.
7-Chloro-4-substituted-quinolines: These derivatives have different substituents at the 4-position, affecting their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-2,2,4-trimethyl-1H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMEYSRVQFMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)Cl)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252053 | |
Record name | 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-73-7 | |
Record name | 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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